REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[CH3:11][N:12]([CH3:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+]>>[CH3:11][N:12]([CH3:19])[C:13]1[CH:18]=[CH:17][C:16]([CH:8]=[O:9])=[CH:15][CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the precipitated 4-dimethylaminobenzaldehyde was separated by filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
to remove any salts and impurities
|
Type
|
CUSTOM
|
Details
|
dried at 50° C
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.8 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |